2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)-
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Overview
Description
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a carboximidamide group, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases related to MMP activity, such as cancer and arthritis.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biological pathways, including those involved in tissue remodeling and inflammation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboximidamide: Shares the furan ring and carboximidamide group but lacks the methoxyphenyl sulfonyl group.
N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-biphenylcarbonyl)piperazine-2-carboxamide: Another MMP inhibitor with a different core structure.
Uniqueness
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MMPs with high specificity makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
75745-73-2 |
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Molecular Formula |
C12H12N2O5S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
N'-hydroxy-5-(4-methoxyphenyl)sulfonylfuran-2-carboximidamide |
InChI |
InChI=1S/C12H12N2O5S/c1-18-8-2-4-9(5-3-8)20(16,17)11-7-6-10(19-11)12(13)14-15/h2-7,15H,1H3,(H2,13,14) |
InChI Key |
FHQKBQQPAWPDHT-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=NO)N |
Origin of Product |
United States |
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